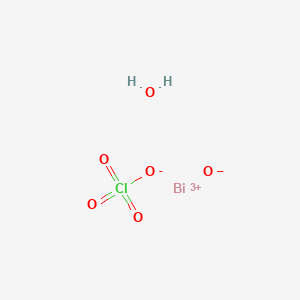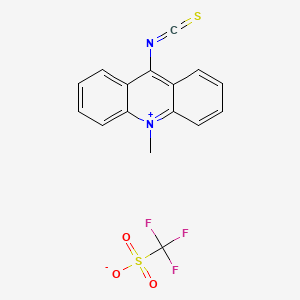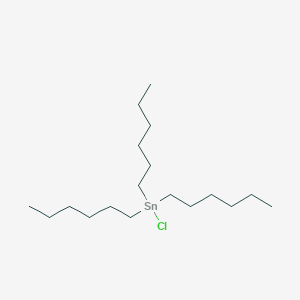![molecular formula C11H19ClO2 B13790544 2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-hydroxyacetaldehyde and 2,2-dimethylbicyclo[221]heptane are two distinct chemical compounds with unique structures and properties 2-Chloro-2-hydroxyacetaldehyde is an organic compound with a chloro and hydroxy functional group attached to an acetaldehyde backbone 2,2-Dimethylbicyclo[22
准备方法
Synthetic Routes and Reaction Conditions
-
2-Chloro-2-hydroxyacetaldehyde
- This compound can be synthesized through the chlorination of glycolaldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.
- Another method involves the reaction of chloroacetaldehyde with water under controlled conditions to yield 2-chloro-2-hydroxyacetaldehyde.
-
2,2-Dimethylbicyclo[2.2.1]heptane
- The synthesis of 2,2-dimethylbicyclo[2.2.1]heptane can be achieved through the Diels-Alder reaction between cyclopentadiene and isoprene, followed by chlorination using thionyl chloride or phosphorus pentachloride.
- Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
化学反应分析
Types of Reactions
-
2-Chloro-2-hydroxyacetaldehyde
Oxidation: Can be oxidized to form 2-chloro-2-hydroxyacetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride can yield 2-chloro-2-hydroxyethanol.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles to form different derivatives.
-
2,2-Dimethylbicyclo[2.2.1]heptane
Hydrogenation: Can be hydrogenated to form 2,2-dimethylbicyclo[2.2.1]heptane-2-ol.
Halogenation: Reacts with halogens to form dihalogenated derivatives.
Substitution: Undergoes substitution reactions with nucleophiles to form various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine gas, bromine, thionyl chloride.
Major Products
2-Chloro-2-hydroxyacetaldehyde: 2-chloro-2-hydroxyacetic acid, 2-chloro-2-hydroxyethanol.
2,2-Dimethylbicyclo[2.2.1]heptane: 2,2-dimethylbicyclo[2.2.1]heptane-2-ol, dihalogenated derivatives.
科学研究应用
Chemistry
2-Chloro-2-hydroxyacetaldehyde: Used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
2,2-Dimethylbicyclo[2.2.1]heptane: Utilized in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology and Medicine
2-Chloro-2-hydroxyacetaldehyde: Investigated for its potential antimicrobial properties and as a precursor in the synthesis of biologically active compounds.
2,2-Dimethylbicyclo[2.2.1]heptane: Studied for its potential use in drug delivery systems and as a scaffold in medicinal chemistry.
Industry
2-Chloro-2-hydroxyacetaldehyde: Used in the production of specialty chemicals and as a reagent in chemical manufacturing.
2,2-Dimethylbicyclo[2.2.1]heptane: Employed in the production of high-performance materials and as an additive in lubricants.
作用机制
2-Chloro-2-hydroxyacetaldehyde
- The compound exerts its effects through interactions with cellular components, leading to the disruption of microbial cell walls and inhibition of enzyme activity. It targets specific molecular pathways involved in microbial growth and replication.
2,2-Dimethylbicyclo[2.2.1]heptane
- The mechanism of action involves the interaction with biological membranes and proteins, leading to changes in membrane fluidity and protein function. It may also act as a ligand for specific receptors, modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Chlorobicyclo[2.2.1]heptane: Similar in structure but lacks the dimethyl groups.
2-Hydroxyacetaldehyde: Similar functional groups but lacks the chlorine atom.
2,2-Dimethylbicyclo[2.2.1]heptane-2-ol: Similar structure but with a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-2-hydroxyacetaldehyde: Unique due to the presence of both chloro and hydroxy functional groups, making it versatile in chemical reactions.
2,2-Dimethylbicyclo[2.2.1]heptane: Unique due to its rigid bicyclic structure and the presence of two methyl groups, providing distinct chemical and physical properties.
属性
分子式 |
C11H19ClO2 |
|---|---|
分子量 |
218.72 g/mol |
IUPAC 名称 |
2-chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H16.C2H3ClO2/c1-9(2)6-7-3-4-8(9)5-7;3-2(5)1-4/h7-8H,3-6H2,1-2H3;1-2,5H |
InChI 键 |
HQJSLGZQJLJRJS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2CCC1C2)C.C(=O)C(O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


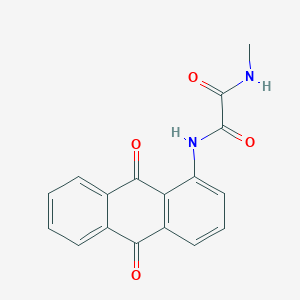

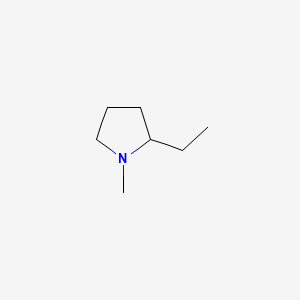
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
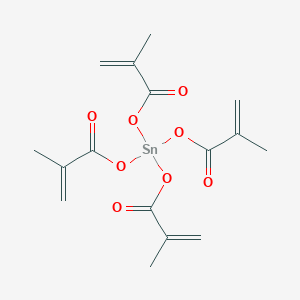
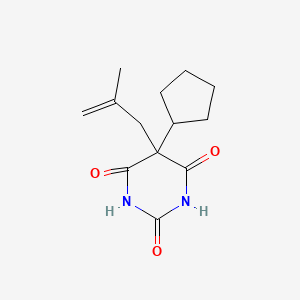
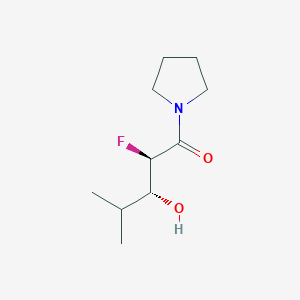
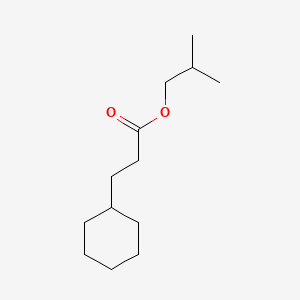
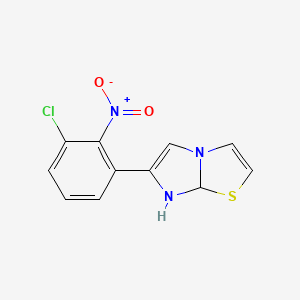
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
